Solid-State Polymorphism: Unique Triple-Form Behavior of 3,4-Difluoro Analog vs. Parent and Mono-Fluoro Congeners
The 3,4-difluoro analog (Compound 5) exhibits a uniquely rich polymorphic landscape compared to its close structural analogs. Single-crystal X-ray diffraction identified three distinct crystalline forms for this compound: two true polymorphs (5a, 5b) and a pseudopolymorph (5c). In stark contrast, the non-fluorinated parent (Compound 1) forms no polymorphs, and mono-fluorinated analogs (Compounds 2-4) exhibit fewer or different polymorphic outcomes [1]. The differential scanning calorimetry (DSC) data clearly distinguish stable (5a) from metastable (5b) forms, providing a thermal fingerprint for batch-to-batch quality control.
| Evidence Dimension | Number of observed crystalline forms (polymorphs/pseudopolymorphs) |
|---|---|
| Target Compound Data | 3 distinct forms: stable polymorph 5a, metastable polymorph 5b, and pseudopolymorph 5c. |
| Comparator Or Baseline | Non-fluorinated parent (Compound 1): 0 polymorphs. Mono-fluorinated analogs (Compounds 2-4): distinct polymorphic outcomes as detailed in the source, but none exhibit the identical triple-form profile. |
| Quantified Difference | The appearance of polymorphism is exclusive to fluorinated analogs. Compound 5 is uniquely characterized by a combination of stable, metastable, and pseudopolymorph forms with distinct crystal packing motifs. |
| Conditions | Single-crystal X-ray crystallography and differential scanning calorimetry (DSC). |
Why This Matters
This unique solid-state behavior directly impacts material handling, formulation, and intellectual property, making it a non-interchangeable entity for both research and development sourcing.
- [1] Terada, S., Katagiri, K., Masu, H., Danjo, H., Sei, Y., Kawahata, M., Tominaga, M., Yamaguchi, K., & Azumaya, I. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(6), 2908–2916. View Source
